Dual G9a/DNMT1 Inhibitory Potency vs. Single-Target Selective Inhibitors
CM-579 exhibits balanced and potent dual inhibition of G9a (IC50 = 16 nM) and DNMT1 (IC50 = 32 nM) [1]. This is in stark contrast to the selective G9a inhibitors BIX-01294 (G9a IC50 = 1,700 nM) and UNC0638 (G9a IC50 = <15 nM, but with no DNMT activity), and the clinical DNMT inhibitors azacitidine (DNMT1 IC50 = 200 nM) and decitabine (DNMT1 IC50 = 200 nM) which have no G9a activity [1].
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | G9a: 16 nM; DNMT1: 32 nM |
| Comparator Or Baseline | BIX-01294: G9a = 1,700 nM; UNC0638: G9a < 15 nM; Azacitidine: DNMT1 = 200 nM; Decitabine: DNMT1 = 200 nM |
| Quantified Difference | CM-579 G9a potency >106-fold better than BIX-01294; DNMT1 potency 6.25-fold better than azacitabine/decitabine; uniquely combines both activities. |
| Conditions | In vitro biochemical assays with purified recombinant enzymes [1] |
Why This Matters
Procurement of a single compound enables investigation of dual epigenetic blockade, eliminating the need for complex and variable drug combination experiments.
- [1] San José-Enériz E, Agirre X, Rabal O, et al. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies. Nat Commun. 2017 May 26;8:15424. View Source
